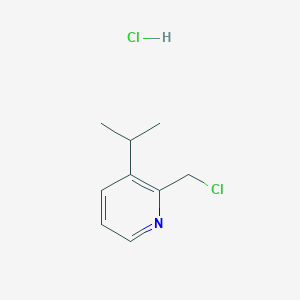

2-(Chloromethyl)-3-isopropylpyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN · HCl and a molecular weight of 164.03 . It is used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

Molecular Structure Analysis

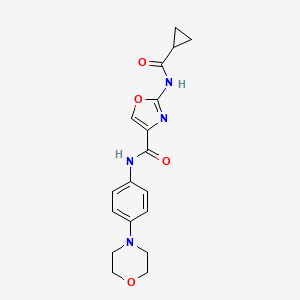

The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of a pyridine core bearing a chloromethyl group . The molecular weight of this compound is 164.03 .Physical and Chemical Properties Analysis

2-(Chloromethyl)pyridine hydrochloride is a solid substance . It has a molecular weight of 164.03 .Scientific Research Applications

Chemical Synthesis and Purity Analysis

2-(Chloromethyl)-3-isopropylpyridine hydrochloride serves as an important intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and column chromatography have been utilized to separate and purify photochlorinated products of similar compounds, achieving high purity levels as indicated by capillary column GC results (Su Li, 2005).

Structural Studies

The compound has been a subject of interest in structural chemistry. Studies have shown that despite different substitution loci, compounds like 2-chloromethylpyridinium chloride exhibit essentially isostructural properties. The fundamental structural motif in these cases is a hydrogen-bonded dimer, with classical and weak hydrogen bonds interchanging their positions (P. Jones & Fabiola Vancea, 2003).

Advanced Synthesis Techniques

Efforts have been made to develop safer and more environmentally-friendly synthesis methods for derivatives of this compound. These methods avoid the use of highly pyrophoric and toxic chemicals, employing milder reaction conditions and resulting in higher yields and purity. This advancement is crucial for the immobilization of biomimetic metal ion chelates on functionalized carbons, a process essential in various scientific applications (Troy T. Handlovic et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

2-(chloromethyl)-3-propan-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(2)8-4-3-5-11-9(8)6-10;/h3-5,7H,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMLVGIOYKRTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)

![2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2408490.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)

![Ethyl 2-(4-bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2408496.png)

![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)

![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)

![2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile](/img/structure/B2408502.png)

![ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408504.png)

![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)